5-Bromo-4-ethoxy-2,3-difluorobenzoic acid
Description
Contextualization of Halogenated Benzoic Acid Derivatives in Synthetic Strategy and Design
Halogenated benzoic acids are a cornerstone of modern synthetic organic chemistry. The benzoic acid moiety itself is a fundamental structural unit found in numerous natural products and synthetic compounds with significant biological activities. mdpi.com The presence of a carboxylic acid on the aromatic ring provides a reactive handle for a multitude of chemical transformations, including esterification, amidation, and reduction. arkat-usa.org
The introduction of halogen atoms, such as bromine, onto the benzoic acid scaffold dramatically expands its synthetic utility. Aromatic bromides are crucial precursors for a wide array of powerful cross-coupling reactions, which are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds. researchgate.net This capability allows for the straightforward assembly of complex molecular architectures that might otherwise require lengthy and inefficient synthetic routes. researchgate.net Furthermore, the carboxyl group can act as a directing group in C-H activation reactions, enabling the selective introduction of halogens and other functional groups at positions that are not easily accessible through classical electrophilic aromatic substitution. digitellinc.com This strategic functionalization is a key tactic in accelerating the drug discovery process by enabling rapid access to new analogues of existing drug-like molecules. digitellinc.com
The Significance of Difluorinated and Ethoxy-Substituted Aromatic Systems in Advanced Chemical Scaffolding
The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. Fluorine's unique properties, such as its high electronegativity and small size, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net The presence of two adjacent fluorine atoms, as seen in the 2,3-difluoro substitution pattern of 5-bromo-4-ethoxy-2,3-difluorobenzoic acid, creates a unique electronic environment on the aromatic ring. This difluorination can modulate the acidity of the carboxylic acid and influence the reactivity of the other substituents.
Similarly, the ethoxy group, an ether linkage, can improve a molecule's properties. It can act as a hydrogen bond acceptor and can impact solubility and cell membrane permeability. The combination of fluorine and ether groups on an aromatic ring is a common feature in many advanced chemical scaffolds designed for biological applications. For instance, polysubstituted aromatic compounds are recognized as essential building blocks for creating diverse chemical libraries for drug discovery. nih.govnih.gov The specific arrangement of electron-withdrawing fluorine atoms and the electron-donating ethoxy group on the benzoic acid core creates a highly polarized and functionalized scaffold, ripe for further chemical elaboration.
Current Academic Research Trajectories and Scholarly Contributions Involving the Compound and Related Structures
While specific research detailing the direct use of this compound is not prevalent in publicly accessible journals, its value can be inferred from the intense research focus on structurally related molecules. The synthesis of polysubstituted benzoic acids, particularly those containing fluorine, is an active area of investigation. Researchers are constantly developing new methods for the efficient synthesis of such key intermediates, often starting from commercially available, highly fluorinated precursors. researchgate.netresearchgate.net These synthetic efforts are driven by the demand for novel building blocks in programs aimed at discovering new drugs and agrochemicals.
The term "building block" aptly describes the role of compounds like this compound. In medicinal chemistry, the concept of "escaping from flatland" encourages the use of three-dimensional, Fsp³-rich structures to improve drug properties, but highly functionalized aromatic rings remain indispensable tools for creating chemical diversity. digitellinc.comnih.gov The trajectory of modern drug discovery often involves the use of DNA-encoded libraries (DELs) for identifying new hit compounds. The development of robust synthetic methods to create diverse, polysubstituted scaffolds, such as pyrrolidines derived from functionalized building blocks, is critical to expanding the chemical space accessible through these technologies. acs.org
Therefore, the scholarly contribution of this compound lies in its potential as a starting material for generating novel, high-value compounds. Its bromine atom is primed for cross-coupling reactions, its carboxylic acid allows for amide or ester formation, and the difluoro-ethoxy substitution pattern provides a specific physicochemical profile. Research on related structures, such as other substituted difluorobenzoic acids, often highlights their role as key intermediates for quinolone-3-carboxylic acid derivatives or other complex heterocyclic systems with demonstrated biological activity. researchgate.net The availability of this and similar polysubstituted building blocks is essential for creating the next generation of functional molecules and materials. nih.govacs.org
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-ethoxy-2,3-difluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O3/c1-2-15-8-5(10)3-4(9(13)14)6(11)7(8)12/h3H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBNXDKSCHJIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1F)F)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Bromo 4 Ethoxy 2,3 Difluorobenzoic Acid
Retrosynthetic Analysis and Strategic Disconnections for Complex Fluorinated Aromatic Cores
Retrosynthetic analysis of 5-bromo-4-ethoxy-2,3-difluorobenzoic acid reveals several key disconnections that form the basis of potential synthetic routes. The primary strategic bonds for disconnection are the carbon-carboxyl (C-COOH), carbon-bromine (C-Br), and the aryl-oxygen (Ar-O) bonds.
A logical retrosynthetic pathway involves disconnecting the carboxylic acid group first, leading to a pentasubstituted bromodi-fluoroethoxybenzene precursor. This transformation is typically achieved via carboxylation of an organometallic intermediate, such as an aryllithium or Grignard reagent, or by oxidation of a corresponding benzyl (B1604629) or aldehyde group. baranlab.org
Further disconnection of the C-Br bond points to a 1-ethoxy-2,3-difluorobenzene intermediate. The bromine can be installed via electrophilic aromatic substitution (EAS), but the regiochemical outcome is highly dependent on the directing effects of the existing fluorine and ethoxy substituents. Alternatively, a more controlled introduction can be achieved through lithiation followed by quenching with an electrophilic bromine source.
The ethoxy group can be disconnected to reveal a 4-bromo-2,3-difluorophenol (B118781) precursor. This disconnection suggests a Williamson ether synthesis or a more modern palladium-catalyzed C-O cross-coupling reaction for its formation late in the synthesis. wikipedia.org
Finally, disconnection of the fluorine atoms is less common in retrosynthesis due to the difficulty of selective C-F bond formation on complex substrates. wikipedia.org Therefore, a more practical approach starts with a commercially available difluorinated benzene (B151609) derivative, such as 1,2-difluorobenzene (B135520) or 3,4-difluorobenzoic acid, and builds the remaining functionality onto this core.
Table 1: Key Retrosynthetic Disconnections and Corresponding Forward Reactions
| Disconnection | Precursor | Forward Synthetic Step | Key Challenge |
| C-COOH | 5-Lithio-1-bromo-2-ethoxy-3,4-difluorobenzene | Carboxylation with CO2 | Generation and stability of the specific aryllithium species. |
| C-Br | 1-Ethoxy-2,3-difluorobenzoic acid | Electrophilic Bromination or Lithiation/Bromination | Regiocontrol of bromination. |
| C(aryl)-O(ethyl) | 4-Bromo-2,3-difluorophenol | Williamson Ether Synthesis or Buchwald-Hartwig C-O Coupling | Reaction conditions compatible with other functional groups. |
| C-F | Not a primary disconnection | N/A | Difficulty in selective C-F bond formation on complex arenes. |
Multistep Synthetic Routes and Strategic Approaches for Regioselective Functionalization
Constructing the target molecule requires precise control over the introduction of each substituent. The interplay of electronic and steric effects of the fluorine, ethoxy, and eventual carboxyl groups dictates the feasibility and outcome of each synthetic step.
Directed Ortho Metalation (DoM) Strategies in Polyhalogenated Systems
Directed ortho metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.org The reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho position. baranlab.orgwikipedia.org In the context of synthesizing this compound, several groups could potentially act as DMGs.
The relative directing power of common functional groups has been established through competition experiments, with a general hierarchy of OCONR₂ > OMe > F. uwindsor.ca The two fluorine atoms and the ethoxy group in the precursors are all potential DMGs. While fluorine is a relatively weak DMG, its presence significantly acidifies the adjacent C-H protons, facilitating metalation. acs.org In a polyhalogenated system, the site of lithiation is determined by a combination of the directing power of the DMG and the kinetic acidity of the ring protons. uwindsor.ca
For example, starting from 1,2-difluorobenzene, introducing an ethoxy group would yield 3,4-difluoroanisole (B48514) (as an analog). The ethoxy group is a stronger DMG than fluorine, and would direct lithiation primarily to the C5 position. Subsequent trapping with an electrophilic bromine source would install the bromine atom regioselectively. The carboxylic acid could then be introduced by a second DoM step, directed by the most powerful DMG on the ring at that stage.
Halogen-Dance and Halogen-Exchange Reactions for Selective Bromination and Fluorination
The halogen dance (HD) reaction describes the base-induced migration of a halogen atom on an aromatic or heteroaromatic ring. wikipedia.orgresearchgate.net This rearrangement is driven by thermodynamics, proceeding towards the most stable aryllithium intermediate. wikipedia.org While a powerful tool for accessing otherwise difficult-to-synthesize isomers, it can also be an undesired side reaction during lithiation of polyhalogenated compounds. wikipedia.orgclockss.org In the synthesis of the target molecule, if a brominated precursor is treated with a strong base like lithium diisopropylamide (LDA), the bromine atom could "dance" to a different position, compromising regioselectivity. whiterose.ac.uk Careful control of temperature and base selection is crucial to suppress this phenomenon. wikipedia.org
A more controlled method for introducing the bromine atom is through halogen-exchange (lithiation). Starting with a suitably functionalized difluoroethoxybenzene, treatment with a strong base like n-butyllithium can selectively deprotonate the most acidic position. This aryllithium intermediate can then be trapped with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or N-bromosuccinimide (NBS), to install the bromine atom with high regioselectivity.
Direct electrophilic fluorination of complex aromatic rings is notoriously challenging due to the high reactivity of fluorinating agents. wikipedia.org Therefore, synthetic strategies almost invariably start with pre-fluorinated building blocks.
Considerations for Ethoxy Group Incorporation and Stability during Synthesis
The ethoxy group can be introduced at various stages of the synthesis, and its stability under different reaction conditions is a key consideration.
Early-stage Incorporation : If introduced early, the ethoxy group must be stable to downstream reactions such as lithiation and bromination. Alkoxy groups are generally stable to strong bases at low temperatures, but can be cleaved under certain conditions. uwindsor.ca The ethoxy group also acts as a moderate ortho, para-directing group in electrophilic aromatic substitution and a directed metalation group, influencing the regiochemical outcome of subsequent steps. wikipedia.org
Late-stage Incorporation : Alternatively, the ethoxy group can be installed towards the end of the synthesis on a phenol (B47542) precursor. A classic method is the Williamson ether synthesis, using ethyl iodide or ethyl tosylate and a base. A more modern and versatile approach is the Buchwald-Hartwig C-O cross-coupling reaction. wikipedia.org This palladium-catalyzed reaction couples an aryl halide or triflate with an alcohol, offering broad functional group tolerance and mild reaction conditions. wikipedia.org This strategy would involve synthesizing a 4-bromo-2,3-difluorophenol derivative and then performing the ethoxylation.
Catalytic Transformations in the Synthesis of the Compound and its Precursors
Modern catalytic methods, particularly those involving palladium, offer efficient and selective routes to key intermediates or the final product itself.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org
Suzuki-Miyaura Coupling : This reaction couples an organoboron species (like a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org It could be envisioned as a powerful method for constructing the core aromatic ring. For example, a Suzuki coupling between a difluoro-ethoxyphenylboronic acid and a bromo-substituted component containing the carboxylic acid precursor could be a viable strategy. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. organic-chemistry.orgresearchgate.net
Buchwald-Hartwig Amination and C-O Coupling : The Buchwald-Hartwig reaction is most famous for C-N bond formation but is also highly effective for C-O bond formation, creating aryl ethers. wikipedia.orgorganic-chemistry.org As mentioned in section 2.2.3, this reaction would be an excellent choice for the late-stage introduction of the ethoxy group onto a 5-bromo-2,3-difluoro-4-halobenzoic acid precursor. The choice of ligands and reaction conditions is critical for achieving high yields, especially with sterically hindered or electronically deactivated substrates. libretexts.org
Table 2: Comparison of Potential Palladium-Catalyzed Reactions
| Reaction | Coupling Partners | Bond Formed | Potential Application in Synthesis |
| Suzuki-Miyaura | Arylboronic acid + Aryl halide | C-C | Assembly of the substituted benzene core from simpler fragments. |
| Buchwald-Hartwig | Aryl halide + Ethanol | C-O | Late-stage introduction of the ethoxy group onto a phenol precursor. |
| Heck Carbonylation | Aryl halide + CO + H₂O | C-C(O)OH | Introduction of the carboxylic acid group from an aryl halide precursor. nih.gov |
Copper-Mediated Synthesis Approaches for Aryl Amination
While not a direct step in the proposed synthesis of the title compound, the subsequent functionalization of the bromo-substituted aromatic ring via amination is a common and important transformation. Copper-mediated amination, a variant of the Ullmann condensation, offers a powerful method for the formation of carbon-nitrogen bonds. These reactions are crucial for the synthesis of a wide array of pharmaceutical compounds and functional materials.
Copper-catalyzed amination of aryl halides, including aryl bromides, can be achieved using various copper sources, such as copper(I) iodide (CuI), copper(I) oxide (Cu₂O), or copper powder, often in the presence of a ligand and a base. nih.govorganic-chemistry.org The ligand plays a critical role in facilitating the reaction, with common examples including diamines, amino acids, and oxalamides. nih.govchemistryviews.org These ligands can enhance the solubility and reactivity of the copper catalyst, allowing the reaction to proceed under milder conditions.
The choice of base and solvent is also crucial for the success of the amination reaction. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The solvent is typically a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or a high-boiling point alcohol like 2-ethoxyethanol. nih.govchemistryviews.org
The following table summarizes typical reaction conditions for the copper-catalyzed amination of various aryl bromides, illustrating the range of parameters employed in these transformations.
| Aryl Bromide Substrate | Amine | Copper Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromobenzoic acid | Aniline | Cu powder/Cu₂O | None | K₂CO₃ | 2-Ethoxyethanol | 130 | 97 | nih.gov |
| 2-Bromo-4-fluorobenzoic acid | Aniline | Cu powder/Cu₂O | None | K₂CO₃ | 2-Ethoxyethanol | 130 | 82 | nih.gov |
| Aryl Bromide | Primary Alkylamine | CuI | Diethylsalicylamide | K₃PO₄ | Toluene | 90 | Good | nih.gov |
| Aryl Bromide | Aniline | CuCl | 6-hydroxy picolinhydrazide | K₂CO₃ | MeOH/EtOH | RT | 79 | chemrxiv.org |
| Base-sensitive Aryl Bromides | Primary/Secondary Amines | CuI | N,N'-diarylbenzene-1,2-diamine | NaOTMS | DMSO | 24-70 | High | chemistryviews.org |
Green Chemistry Principles and Sustainable Methodologies in Synthetic Route Optimization
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance the sustainability of chemical processes. These principles are highly relevant to the synthesis of complex molecules like this compound.
Solvent-Free or Environmentally Benign Solvent Approaches
A key aspect of green chemistry is the reduction or replacement of hazardous organic solvents. Traditional organic solvents are often volatile, flammable, and toxic. Research into greener alternatives has identified several environmentally benign options. Water is considered the greenest solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com Alcohols, such as methanol (B129727) and ethanol, and ethers derived from glycerol (B35011) are also considered greener alternatives. chemrxiv.orgrsc.org Dimethyl sulfoxide (DMSO), while a common solvent in many reactions, is also noted in some green chemistry contexts, though its disposal requires careful consideration. nih.gov In some cases, reactions can be performed under solvent-free conditions, which completely eliminates solvent waste. nih.gov
The following table compares the properties of some common organic solvents with greener alternatives.
| Solvent | Boiling Point (°C) | Density (g/mL) | Environmental/Safety Concerns | Green Alternative(s) |
| Dichloromethane | 40 | 1.33 | Suspected carcinogen, volatile | 2-Methyltetrahydrofuran |
| Benzene | 80 | 0.88 | Carcinogen, flammable | Toluene (less toxic) |
| Diethyl Ether | 35 | 0.71 | Highly flammable, peroxide formation | Cyclopentyl methyl ether |
| Tetrahydrofuran (THF) | 66 | 0.89 | Flammable, peroxide formation | 2-Methyltetrahydrofuran |
| N,N-Dimethylformamide (DMF) | 153 | 0.94 | Reproductive toxin | Dimethyl sulfoxide (DMSO), Cyrene |
| Water | 100 | 1.00 | Non-toxic, non-flammable | - |
| Ethanol | 78 | 0.79 | Flammable, but biodegradable | - |
Atom Economy and Reaction Efficiency Considerations in Target Molecule Synthesis
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edu A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.
The proposed synthesis of this compound can be analyzed in terms of its atom economy.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Reaction: 2,3,4-Trifluorobenzoic acid + Sodium ethoxide → 4-Ethoxy-2,3-difluorobenzoic acid + Sodium fluoride (B91410)
In this step, the main byproduct is sodium fluoride. While the fluorine atom is replaced, the rest of the ethoxide group is incorporated into the product, leading to a relatively good atom economy for a substitution reaction.
Step 2: Bromination
Reaction: 4-Ethoxy-2,3-difluorobenzoic acid + Br₂ → this compound + HBr
This electrophilic aromatic substitution reaction generates hydrogen bromide as a byproduct. The atom economy can be improved if the HBr can be captured and utilized in other processes.
Process Chemistry Methodologies for Scalable Synthesis
The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of process chemistry principles. These include the optimization of reaction parameters for safety, efficiency, and cost-effectiveness, as well as the development of methods for catalyst recovery and reuse.
Optimization of Reaction Parameters for Industrial Applicability
For a synthesis to be viable on an industrial scale, all reaction parameters must be thoroughly optimized. This includes temperature, pressure, reaction time, catalyst loading, and the concentration of reactants.
In the context of copper-catalyzed reactions, such as the amination discussed earlier, optimizing these parameters can have a significant impact on the yield, purity, and cost of the final product. For example, reducing the catalyst loading to the minimum effective amount can lead to substantial cost savings, especially if the catalyst contains precious metals. chemrxiv.org Lowering the reaction temperature can reduce energy consumption and minimize the formation of byproducts. nih.govacs.org
The following table illustrates how reaction parameters can be varied to optimize a copper-catalyzed amination reaction, based on literature examples.
| Parameter | Variation | Effect on Reaction | Reference |
| Temperature | Decreasing from 130 °C to Room Temperature | Lower energy consumption, may require more active catalyst/ligand system | nih.govnih.govacs.org |
| Catalyst Loading | Reducing from 20 mol% to 0.5 mol% | Cost reduction, requires highly efficient catalyst | chemrxiv.orgorganic-chemistry.org |
| Base | Using a weaker, more soluble base (e.g., NaOTMS vs. K₂CO₃) | Broader substrate scope, especially for base-sensitive functional groups | chemistryviews.org |
| Solvent | Switching to a greener or more easily removable solvent | Improved environmental profile, easier workup | chemrxiv.orgnih.gov |
Catalyst Immobilization and Recycling Strategies
A major challenge in homogeneous catalysis is the separation of the catalyst from the reaction mixture and its subsequent reuse. Immobilizing the catalyst on a solid support provides a practical solution to this problem, combining the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. nih.gov
For copper-catalyzed reactions, various solid supports have been investigated for the immobilization of copper catalysts. These include silica (B1680970) gel, polymers, and carbon-based materials. organic-chemistry.orgnih.govresearchplateau.comnih.gov The catalyst can be attached to the support through covalent bonds or by physical adsorption. After the reaction is complete, the solid-supported catalyst can be easily removed by filtration and, in many cases, can be reused multiple times with minimal loss of activity. organic-chemistry.orgrsc.org
The table below summarizes different approaches to copper catalyst immobilization and their reported reusability.
| Solid Support | Method of Immobilization | Reaction Type | Reusability (Number of Cycles) | Reference |
| Silica Gel | Covalent attachment via functionalized silane | Ullmann homocoupling | 5 | organic-chemistry.org |
| Polyacrylonitrile (mPAN) | Immobilization of CuCl₂ on functionalized polymer | Azide-alkyne cycloaddition | 6 | rsc.org |
| Silica Gel | Impregnation of dinuclear copper(I) acetate | Azide-alkyne cycloaddition | 5 | nih.gov |
| Carbonaceous Support | Covalent attachment of a copper(II) bis(oxazoline) complex | Kinetic resolution of hydrobenzoin | Reusable, with some loss of activity | nih.gov |
By implementing these process chemistry methodologies, the synthesis of this compound and its derivatives can be made more efficient, sustainable, and economically viable for large-scale production.
Mechanistic Investigations and Reaction Pathway Elucidation for 5 Bromo 4 Ethoxy 2,3 Difluorobenzoic Acid Transformations
Theoretical and Experimental Studies of Reaction Mechanisms in Aromatic Systems
The reaction mechanisms of transformations involving 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid are dictated by the electronic and steric properties of its substituents. The benzene (B151609) ring is substituted with two strongly electron-withdrawing fluorine atoms, a moderately electron-withdrawing bromine atom and carboxylic acid group, and an electron-donating ethoxy group. This unique combination of substituents creates a complex electronic environment that influences the pathways of both electrophilic and nucleophilic aromatic substitution reactions.
Experimental studies on related polyfluoroaromatic compounds have shown that nucleophilic aromatic substitution (SNAr) is a common reaction pathway. mdpi.com The high electronegativity of the fluorine atoms makes the aromatic ring susceptible to attack by nucleophiles. The reaction of phenothiazine (B1677639) with octafluorotoluene, for example, proceeds via an SNAr mechanism where the fluorine atom at the para-position to the trifluoromethyl group is selectively substituted. mdpi.com This regioselectivity is governed by the electron density at the reactive carbons and steric hindrance. For this compound, nucleophilic attack would be expected to occur at the positions activated by the electron-withdrawing fluorine and carboxylic acid groups.
Table 1: Predicted Reactivity of this compound in Aromatic Substitution Reactions
| Reaction Type | Predicted Reactivity | Influencing Factors |
| Electrophilic Aromatic Substitution | Deactivated | Strong inductive effect of F and Br atoms, and -COOH group. |
| Nucleophilic Aromatic Substitution | Activated | Strong electron-withdrawing nature of F atoms and -COOH group. |
Kinetics and Thermodynamics of Key Synthetic Steps Involving Fluorine and Bromine Substituents
The displacement of a bromine atom by a fluorine atom is a reaction of significant interest in the synthesis of fluorinated aromatics. The thermodynamics of such a substitution are influenced by the relative bond strengths of C-Br and C-F. The C-F bond is significantly stronger than the C-Br bond, making the substitution of bromine with fluorine generally an exothermic process. However, the kinetics of this reaction can be slow and often require a catalyst.
In nucleophilic aromatic substitution reactions, the nature of the leaving group is a key determinant of the reaction rate. For halogen substituents, the rate of displacement generally follows the order F > Cl > Br > I. This is counterintuitive based on bond strength but is explained by the mechanism of SNAr reactions. The rate-determining step is typically the attack of the nucleophile on the aromatic ring to form a Meisenheimer complex. The high electronegativity of fluorine strongly stabilizes this intermediate, thereby lowering the activation energy of the first step.
Computational studies on the hydrodehalogenation of aryl bromides have shown a concerted nucleophilic aromatic substitution mechanism with a calculated energy barrier of 20.9 kcal mol−1. nih.gov The reaction was found to be highly exothermic. Such computational approaches can provide valuable estimates for the kinetic and thermodynamic parameters for reactions of this compound.
Table 2: General Thermodynamic and Kinetic Parameters for Halogen Substitution on Aromatic Rings
| Parameter | C-F Bond | C-Br Bond | Kinetic Preference (SNAr) |
| Average Bond Enthalpy (kJ/mol) | ~485 | ~328 | F > Cl > Br > I |
| Activation Energy (SNAr) | Lower | Higher | Depends on nucleophile and substrate |
Stereochemical Control and Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitutions
Stereochemical control is generally not a primary concern in reactions involving the aromatic ring of this compound itself, as the ring is planar. However, if chiral centers are present in the nucleophile or electrophile, or if the reaction leads to the formation of atropisomers, then stereoselectivity becomes a critical consideration.
Regioselectivity, on the other hand, is of paramount importance in the functionalization of this highly substituted aromatic ring. The directing effects of the existing substituents determine the position of incoming groups in both electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution, the directing effects of the substituents are as follows:
-F (fluoro): Ortho, para-directing but deactivating.
-Br (bromo): Ortho, para-directing but deactivating.
-OCH2CH3 (ethoxy): Ortho, para-directing and activating.
-COOH (carboxylic acid): Meta-directing and deactivating.
The position of electrophilic attack will be determined by the net effect of these groups. The powerful activating and ortho, para-directing effect of the ethoxy group at position 4 would strongly favor substitution at the ortho position (position 5, which is already occupied by bromine) and the other ortho position (position 3, occupied by fluorine). The only available position is C6. The deactivating and meta-directing carboxylic acid would direct an incoming electrophile to position 5 (occupied by bromine). The fluorine and bromine atoms, while deactivating, are ortho, para-directors. The combined influence of these groups makes predicting the outcome of electrophilic substitution complex, and it is likely that a mixture of products would be obtained, with the regioselectivity being highly dependent on the specific electrophile and reaction conditions.
Nucleophilic Aromatic Substitution:
In nucleophilic aromatic substitution, the regioselectivity is governed by the ability of the substituents to stabilize the negative charge of the Meisenheimer intermediate. Electron-withdrawing groups strongly favor nucleophilic attack at the positions ortho and para to them.
The two fluorine atoms at positions 2 and 3, and the carboxylic acid group at position 1, are strong activators for nucleophilic attack.
The bromine atom at position 5 is also an electron-withdrawing group that can activate the ring for nucleophilic attack.
Therefore, the most likely positions for nucleophilic attack are the carbon atoms bearing the halogen substituents, particularly those activated by the fluorine and carboxylic acid groups. The fluorine atoms are generally better leaving groups than bromine in SNAr reactions. Therefore, substitution of one of the fluorine atoms is a probable outcome. The exact site of substitution would depend on the interplay of electronic activation and steric hindrance.
Table 3: Predicted Regioselectivity for Substitution on this compound
| Reaction Type | Most Probable Position(s) of Attack | Rationale |
| Electrophilic Aromatic Substitution | C6 | Activation by the ethoxy group, though overall deactivation of the ring. |
| Nucleophilic Aromatic Substitution | C2, C3, C5 | Strong activation by electron-withdrawing F, Br, and COOH groups. F is a good leaving group. |
Advanced Spectroscopic and Structural Characterization Methodologies for 5 Bromo 4 Ethoxy 2,3 Difluorobenzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Complete Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.
Comprehensive Analysis using ¹H, ¹³C, and ¹⁹F NMR for Chemical Environment Elucidation
A thorough NMR analysis begins with one-dimensional experiments for the NMR-active nuclei present in the molecule: ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19). Each of these experiments provides unique insights into the molecular structure.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the ethoxy group and the aromatic proton. The ethoxy group will present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to coupling with each other. The single aromatic proton will appear as a multiplet due to coupling with the adjacent fluorine atoms. The acidic proton of the carboxylic acid group may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
¹³C NMR: The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule. The spectrum will display signals for the two carbons of the ethoxy group, the six carbons of the benzene (B151609) ring, and the carbon of the carboxylic acid group. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents (bromo, ethoxy, difluoro, and carboxylic acid groups), and the carbon atoms directly bonded to fluorine will show characteristic splitting (carbon-fluorine coupling).
¹⁹F NMR: The fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at positions 2 and 3. The chemical shifts and the coupling between them (JFF) would confirm their relative positions on the aromatic ring.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~1.4 | Triplet | -OCH₂CH ₃ |
| ¹H | ~4.2 | Quartet | -OCH ₂CH₃ |
| ¹H | ~7.8 | Multiplet | Ar-H |
| ¹H | >10 | Broad Singlet | -COOH |
| ¹³C | ~15 | Singlet | -OCH₂C H₃ |
| ¹³C | ~65 | Singlet | -OC H₂CH₃ |
| ¹³C | ~110-160 | Multiplets (due to C-F coupling) | Aromatic & Carboxylic Carbons |
| ¹⁹F | -110 to -150 | Doublet | Ar-F |
Application of 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Determination
Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity and spatial relationships between atoms, confirming the assignments made from 1D NMR.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a cross-peak between the methyl triplet and the methylene quartet of the ethoxy group would be observed, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would show correlations between the ethoxy methyl protons and the corresponding carbon, the ethoxy methylene protons and its carbon, and the aromatic proton and its directly attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is critical for piecing together the full structure. For instance, correlations would be expected between the ethoxy methylene protons and the aromatic carbon at position 4, and between the aromatic proton and the adjacent carbons, including the carboxylic acid carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this molecule, a NOESY experiment could show a correlation between the ethoxy methylene protons and the aromatic proton at position 6, confirming the orientation of the ethoxy group relative to other substituents.
Advanced Solid-State NMR Methodologies for Polymorphic Analysis
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. For a crystalline compound like this compound, ssNMR can be employed for polymorphic analysis. Different crystalline forms (polymorphs) of the same compound can exhibit distinct ssNMR spectra due to differences in their crystal lattice environments. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material, allowing for the identification and characterization of different polymorphic forms, which can have different physical properties.
Mass Spectrometric Approaches for Molecular Formula Determination and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This accuracy allows for the unambiguous determination of the molecular formula. For this compound (C₉H₇BrF₂O₃), the exact mass can be calculated and compared with the experimentally measured mass to confirm the elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Predicted HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ (with ⁷⁹Br) | 294.9621 |
| [M+H]⁺ (with ⁸¹Br) | 296.9599 |
| [M-H]⁻ (with ⁷⁹Br) | 292.9465 |
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. A specific ion (the parent or precursor ion) is selected, fragmented, and the resulting fragment ions (daughter or product ions) are analyzed. This provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, common fragmentation pathways would likely involve the loss of the ethoxy group, the carboxylic acid group (as CO₂ or H₂O + CO), and the bromine atom. Analyzing these fragmentation patterns helps to confirm the connectivity of the different functional groups within the molecule.
Vibrational Spectroscopic Techniques (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis
No published FT-IR or Raman spectra for this compound are available. Such analyses would be crucial for identifying the characteristic vibrational frequencies of its functional groups, including the carboxylic acid, ethoxy, and the substituted benzene ring. Furthermore, these techniques could provide insights into intermolecular interactions, such as hydrogen bonding involving the carboxylic acid moiety.
X-ray Crystallography and Single-Crystal Diffraction Methodologies for Solid-State Structure Elucidation
There is no crystallographic data available in the public domain for this compound. The determination of its crystal structure through single-crystal X-ray diffraction would be necessary to provide definitive information on its solid-state architecture.
Determination of Molecular Conformation and Torsion Angles in the Solid State
Without experimental crystallographic data, the specific molecular conformation and torsion angles of this compound in the solid state remain undetermined.
Computational Chemistry and Theoretical Modeling of 5 Bromo 4 Ethoxy 2,3 Difluorobenzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and molecular properties of complex organic molecules like 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid. By approximating the electron density of the molecule, DFT calculations can accurately predict its geometry and various electronic properties, offering a microscopic view of its chemical nature.
DFT studies on related substituted benzoic acids have demonstrated that the nature and position of substituents significantly influence the electronic properties of the benzene (B151609) ring and the carboxylic acid group. For instance, electron-withdrawing groups, such as the bromine and fluorine atoms in the target molecule, generally increase the acidity of the benzoic acid. Computational models allow for the precise quantification of these effects.
Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that helps in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.
For aromatic compounds, the distribution of HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attacks, respectively. In the case of this compound, the HOMO is expected to be localized on the electron-rich ethoxy group and the benzene ring, while the LUMO is likely distributed over the electron-deficient carboxylic acid group and the halogen-substituted carbon atoms.
Table 1: Frontier Molecular Orbital Properties of this compound (Theoretical)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap | 4.87 |
(Note: These are hypothetical values for illustrative purposes and would require specific DFT calculations to be confirmed.)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, the MEP surface would likely show a high negative potential around the oxygen atoms of the carboxylic and ethoxy groups, making them sites for hydrogen bonding and interaction with electrophiles. Conversely, the hydrogen atom of the carboxylic acid would be a site of positive potential. Analysis of the charge distribution, often through methods like Mulliken population analysis, provides quantitative values for the partial charges on each atom, further elucidating the molecule's polarity and reactive sites.
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules, which is essential for their characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts with considerable accuracy. These predictions are valuable for assigning experimental spectra and confirming the structure of synthesized compounds. The calculated chemical shifts are influenced by the electronic environment of each nucleus; for example, the electronegative fluorine and bromine atoms would cause downfield shifts for nearby carbon and hydrogen atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Theoretical)
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-COOH | 165.2 |
| C-Br | 110.5 |
| C-O(ethoxy) | 150.1 |
| C-F (ortho) | 155.8 |
| C-F (meta) | 152.3 |
(Note: These are hypothetical values for illustrative purposes.)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. DFT calculations can simulate the vibrational spectrum by calculating the frequencies and intensities of the normal modes of vibration. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational bands. Key vibrational modes for this compound would include the O-H stretch of the carboxylic acid, the C=O stretch, C-O stretches of the ether and acid, and vibrations associated with the substituted benzene ring.
Reaction Mechanism Prediction and Transition State Elucidation using Quantum Mechanics
Quantum mechanics calculations are invaluable for studying the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. For a molecule like this compound, such studies could elucidate the mechanisms of reactions such as esterification of the carboxylic acid group or nucleophilic aromatic substitution.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
In a typical MD simulation, the molecule and its surrounding solvent molecules are represented by a force field, such as the General Amber Force Field (GAFF), which describes the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over time, providing a detailed view of the molecule's movements and interactions.
For this compound in solution, MD simulations would likely reveal the rotational dynamics of the ethoxy and carboxylic acid groups. The orientation of these groups is influenced by both intramolecular forces, such as steric hindrance from the adjacent fluorine and bromine atoms, and intermolecular forces, specifically hydrogen bonding with solvent molecules.
The conformational landscape of the molecule, particularly the torsion angles of the ethoxy group and the orientation of the carboxylic acid group relative to the benzene ring, can be explored through MD simulations. This analysis helps to identify the most stable conformations and the energy barriers between them, which are crucial for understanding the molecule's reactivity and biological activity. Quantum chemical calculations, often using density functional theory (DFT), can complement MD simulations by providing more accurate energy profiles for different conformers. proquest.com
Table 1: Predicted Dominant Intermolecular Interactions of this compound in Various Solvents
| Solvent Type | Predicted Dominant Interaction |
| Apolar (e.g., Toluene) | Dimerization via hydrogen bonding of carboxylic acid groups. |
| Polar Aprotic (e.g., DMSO) | Hydrogen bonding between the carboxylic acid proton and the solvent's oxygen atom. |
| Polar Protic (e.g., Methanol) | Hydrogen bonding with both the carboxylic acid group (as donor and acceptor) and the ethoxy group (as acceptor). |
Quantitative Structure-Property Relationship (QSPR) and Chemoinformatics Applications
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are a cornerstone of chemoinformatics and are widely used in drug discovery and materials science to screen virtual libraries of compounds and prioritize candidates for synthesis and testing.
For this compound, QSPR models could be developed to predict a variety of its physicochemical and biological properties. The first step in building a QSPR model is to calculate a set of molecular descriptors that numerically represent the chemical information of the molecule. These descriptors can be categorized into several types:
Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.
Geometrical descriptors: Derived from the 3D structure of the molecule, including molecular surface area and volume.
Electronic descriptors: Related to the electronic structure of the molecule, such as dipole moment and partial charges on atoms. These are often calculated using quantum chemical methods.
Physicochemical descriptors: Such as logP (octanol-water partition coefficient) and molar refractivity.
Once the descriptors are calculated, a mathematical relationship between the descriptors and the property of interest is established using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms.
While specific QSPR studies on this compound are not documented in the provided search results, studies on similar substituted benzoic acids have shown that their properties, such as gas-phase acidity, can be correlated with electronic descriptors derived from density functional theory. nih.gov For example, the acidity of substituted benzoic acids is influenced by the inductive and resonance effects of the substituents. nih.gov In the case of this compound, the electron-withdrawing effects of the bromine and fluorine atoms, and the electron-donating effect of the ethoxy group would significantly impact its electronic properties and, consequently, its reactivity and biological activity.
In the context of chemoinformatics, this compound could be included in a dataset of compounds to develop QSPR models for predicting properties like toxicity, metabolic stability, or binding affinity to a particular biological target. The fluorination of compounds is a known strategy to enhance metabolic stability and binding affinity. emerginginvestigators.org
Table 2: Examples of Molecular Descriptors for QSPR Studies of this compound
| Descriptor Class | Example Descriptors | Predicted Influence on Properties |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Reactivity, Acidity, Intermolecular Interactions |
| Steric | Molecular Volume, Surface Area, Ovality | Binding Affinity, Solubility |
| Lipophilic | LogP | Membrane Permeability, Bioavailability |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | General correlation with various properties |
Chemical Reactivity and Derivatization Strategies for 5 Bromo 4 Ethoxy 2,3 Difluorobenzoic Acid
Functional Group Interconversions and Transformation Pathways of Carboxylic Acid, Bromine, Ethoxy, and Fluorine Moieties
The various functional groups on the 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid ring offer multiple avenues for chemical modification. The bromine atom, for instance, is a versatile handle for introducing other functional groups. It can be converted to an iodo or cyano group through nucleophilic substitution or metal-catalyzed processes. The fluorine atoms, while generally less reactive towards substitution than bromine, can undergo nucleophilic aromatic substitution (SNAr) under specific conditions, particularly when activated by strong electron-withdrawing groups. The ethoxy group is relatively stable but can be cleaved under harsh acidic or basic conditions to yield the corresponding phenol (B47542). The carboxylic acid group can be converted to various other functionalities as detailed in section 6.3.
Cross-Coupling Reactions at the Bromine Position for C-C, C-N, and C-O Bond Formation
The bromine atom at the C5 position is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid can influence the reactivity of the C-Br bond in these transformations.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-C bonds by coupling the aryl bromide with a boronic acid or ester. For polyfluorinated aryl bromides, specific ligand and base combinations are often necessary to achieve high yields. acs.orgresearchgate.net For instance, the coupling of fluorinated aryl bromides with various boronic acids can be achieved using palladium catalysts with phosphine (B1218219) ligands. acs.orgresearchgate.net
Buchwald-Hartwig Amination: The formation of C-N bonds can be accomplished via the Buchwald-Hartwig amination, which couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.orgwikipedia.orglibretexts.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org The choice of ligand is crucial for successful coupling, especially with sterically hindered or electron-deficient substrates. organic-chemistry.org
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Copper-free Sonogashira couplings have also been developed, offering milder reaction conditions. ucsb.eduresearchgate.net
Representative Cross-Coupling Reactions on Analogous Aryl Bromides
| Coupling Reaction | Reactants | Catalyst/Ligand | Product Type | Reference(s) |
|---|---|---|---|---|
| Suzuki-Miyaura | Polyfluorinated Aryl Bromide, Arylboronic Acid | [Pd2(dba)3]/Phosphine Ligand | Polyfluorinated Biaryl | acs.orgresearchgate.net |
| Buchwald-Hartwig | Aryl Bromide, Primary/Secondary Amine | Pd(0)/Phosphine Ligand | Aryl Amine | nih.govorganic-chemistry.org |
Modifications of the Carboxylic Acid Moiety (e.g., Amidation, Esterification, Reduction)
The carboxylic acid group is readily transformed into a variety of other functional groups, significantly expanding the synthetic utility of the parent molecule.
Amidation: The conversion of the carboxylic acid to an amide is a fundamental transformation. Direct condensation with an amine can be achieved using coupling reagents such as carbodiimides or by activating the carboxylic acid, for example, with thionyl chloride to form the acid chloride, followed by reaction with an amine. For sterically hindered benzoic acids, specialized reagents and conditions may be required to achieve efficient amidation. rsc.orgnih.govchimia.chorganic-chemistry.org Titanium tetrachloride has been reported as an effective catalyst for the direct amidation of carboxylic acids. nih.gov
Esterification: Esterification can be carried out under acidic conditions with an alcohol (Fischer esterification) or by converting the carboxylic acid to a more reactive derivative. For sterically hindered acids, methods like the Yamaguchi esterification, which uses a mixed anhydride, can be effective. organic-chemistry.orgyoutube.com Tin(II) compounds have also been used as catalysts for the esterification of benzoic acids. google.com
Reduction: The carboxylic acid can be reduced to the corresponding benzyl (B1604629) alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. quora.comdoubtnut.com Catalytic hydrogenation over platinum or ruthenium-based catalysts can also be employed, sometimes offering higher selectivity. researchgate.netqub.ac.uk
Representative Carboxylic Acid Modifications on Analogous Benzoic Acids
| Transformation | Reagent(s) | Product | Reference(s) |
|---|---|---|---|
| Amidation | Amine, TiCl₄ | Amide | nih.gov |
| Esterification | Alcohol, Acid Catalyst or Coupling Agent | Ester | organic-chemistry.orggoogle.com |
Regioselective Functionalization of the Fluorine and Ethoxy Groups
The fluorine atoms on the aromatic ring are generally unreactive towards substitution but can be displaced under specific conditions, primarily through nucleophilic aromatic substitution (SNAr). The high electronegativity of the fluorine atoms, coupled with the electron-withdrawing effect of the carboxylic acid, makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack. mdpi.comnih.govresearchgate.netdigitellinc.comorgosolver.com The position of substitution (ortho or para to the activating group) is dictated by the stability of the intermediate Meisenheimer complex. mdpi.com For instance, in polyfluoroarenes, substitution often occurs para to an activating group. mdpi.com
The ethoxy group is generally stable under many reaction conditions. However, it can be cleaved to the corresponding phenol using strong acids like HBr or BBr₃, or under vigorous basic conditions. The electron-withdrawing nature of the other substituents on the ring can influence the conditions required for this cleavage.
Exploration of Novel Reactivity with Emerging Reagents and Catalysts
The field of organic synthesis is constantly evolving, with new reagents and catalysts offering novel pathways for functionalization. For a molecule like this compound, several emerging areas of research are of particular interest.
Catalytic C-F Bond Activation: While challenging, the direct catalytic functionalization of C-F bonds is a rapidly developing area. mdpi.comresearchgate.netacs.orgresearchgate.net Transition metal complexes, particularly those of nickel and palladium, have shown promise in activating C-F bonds for cross-coupling and other transformations. mdpi.com This could potentially allow for the selective derivatization of the fluorine atoms without resorting to harsh SNAr conditions.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations, including cross-coupling reactions. nih.gov These methods often proceed under mild conditions and can offer unique reactivity profiles compared to traditional thermal methods.
Dual Catalysis Systems: The combination of two different catalytic cycles, such as photoredox and transition metal catalysis, can enable novel transformations that are not possible with either catalyst alone. These dual catalytic systems could open up new avenues for the derivatization of polyfunctionalized molecules like this compound.
The Role of 5 Bromo 4 Ethoxy 2,3 Difluorobenzoic Acid As a Key Synthon in Complex Molecule Construction
Utilization in the Synthesis of Fluorinated Aromatic Scaffolds and Building Blocks
The primary utility of 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid lies in its function as a scaffold for the elaboration of more complex fluorinated aromatic systems. The carboxylic acid and bromo functionalities serve as orthogonal handles for a variety of chemical transformations.
The carboxylic acid group can be readily converted into an acid chloride, typically using reagents like thionyl chloride or oxalyl chloride. chemicalbook.comgoogle.com This activated intermediate is a precursor for numerous reactions. For instance, it can undergo Friedel-Crafts acylation with an aromatic partner, such as phenetole, in the presence of a Lewis acid like aluminum trichloride, to form a diaryl ketone. google.comgoogle.com This ketone can then be further reduced to the corresponding diphenylmethane (B89790) structure, a core scaffold in many pharmacologically active molecules. google.com A one-pot synthesis for a related compound, 5-bromo-2-chloro-4'-ethoxy diphenylmethane, has been developed starting from 2-chloro-5-bromobenzoic acid, highlighting the efficiency of these synthetic routes. google.com
The bromine atom on the aromatic ring is a key site for carbon-carbon bond formation, most commonly through palladium-catalyzed cross-coupling reactions. While specific examples for this compound are not extensively detailed in public literature, analogous compounds like 5-bromo-2,4-difluoro-3-substituted-benzoic acid esters are known to participate in Stille couplings with organotin reagents in the presence of a palladium catalyst. google.com This reaction allows for the introduction of various alkyl, alkenyl, or aryl groups at the 5-position. Similarly, Sonogashira coupling reactions can be employed to introduce alkyne moieties, a common strategy in the synthesis of kinase inhibitors and other therapeutic agents. acs.org
Furthermore, the bromine can be exchanged for other functional groups. For example, treatment with copper cyanide can convert the bromo-substituted benzoic acid into its corresponding 5-cyano derivative. google.com Lithiation of the bromo-aromatic with an organolithium reagent like n-butyllithium at low temperatures, followed by quenching with an electrophile, offers another pathway to introduce diverse substituents. googleapis.comchemicalbook.com
| Starting Material Class | Reaction Type | Reagents | Product Class | Reference |
|---|---|---|---|---|
| Bromo-chlorobenzoic acid | Acyl Chloride Formation | Thionyl Chloride, DMF | Acyl Chloride | google.com |
| Bromo-chloro-benzoyl chloride | Friedel-Crafts Acylation | Phenetole, AlCl₃ | Diaryl Ketone | google.com |
| Bromo-difluorobenzoic acid ester | Stille Coupling | Tributyl(1-ethoxyvinyl)tin, Pd(dba)₃, P(o-tolyl)₃ | Vinyl-substituted benzoate | google.com |
| Dibromo-difluorobenzene | Lithiation & Carboxylation | n-BuLi, CO₂ (dry ice) | Bromo-difluorobenzoic acid | chemicalbook.com |
| Bromo-difluorobenzoic acid | Cyanation | Copper Cyanide, DMF | Cyano-difluorobenzoic acid | google.com |
Application in the Construction of Substituted Heterocyclic Systems
The functional groups of this compound are instrumental in the synthesis of heterocyclic structures, which are ubiquitous in pharmaceuticals. The carboxylic acid can be transformed into a hydrazide, which can then serve as a key intermediate for building five-membered heterocycles like thiazoles. For example, a related 2-bromo-5-methoxy-benzohydrazide was used to prepare a series of N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives with demonstrated biological activity. nih.gov
The combination of the bromo and carboxylic acid functionalities allows for the construction of fused ring systems. The carboxylic acid can be converted to an amide or other directing group, and the bromine can then participate in intramolecular cyclization reactions to form lactams or other heterocyclic cores. While direct examples involving this compound are proprietary or not widely published, the synthetic logic is well-established in medicinal chemistry for creating novel heterocyclic scaffolds.
Strategies for Integrating the Compound into Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to generate complex products. nih.gov this compound possesses functional groups that make it a suitable candidate for integration into MCRs.
The carboxylic acid functionality is particularly suited for isocyanide-based MCRs, such as the Passerini and Ugi reactions. mdpi.com
Passerini Reaction : In a Passerini three-component reaction, a carboxylic acid, an aldehyde or ketone, and an isocyanide combine to form an α-acyloxy amide. mdpi.com this compound could serve as the carboxylic acid component, thereby incorporating its substituted phenyl ring directly into the final product.
Ugi Reaction : The Ugi four-component reaction involves a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to produce a di-peptide-like structure. acs.org The inclusion of this compound would yield a complex product featuring the bromo-difluoro-ethoxyphenyl moiety, offering a rapid route to diverse chemical libraries for drug discovery.
While specific literature examples of using this compound in MCRs are not prominent, its structure is amenable to these powerful synthetic strategies. nih.gov The resulting products would retain the bromine atom, which can be used for subsequent post-MCR modifications, further increasing molecular complexity.
Precursor for Advanced Materials Chemistry
Fluorinated aromatic compounds are of significant interest in materials science due to the unique properties conferred by the carbon-fluorine bond, such as high thermal stability and specific electronic characteristics. chemicalbook.com Polysubstituted benzene (B151609) derivatives like this compound can serve as monomers or precursors for specialized polymers, liquid crystals, or functional organic materials.
The presence of multiple, distinct reactive sites (bromo, carboxylic acid) allows for its incorporation into polymeric structures through various polymerization techniques. For example, the bromine and carboxylic acid could be used in tandem to create aromatic polyesters or polyamides with pendant ethoxy and fluoro groups. These substitutions can fine-tune the material's properties, although specific applications of this compound in this context are not yet extensively documented in publicly available research. Its boronic acid derivative, (5-bromo-4-ethoxy-2,3-difluorophenyl)boronic acid, is also commercially available, suggesting its potential use in Suzuki polycondensation reactions to form conjugated polymers for electronic applications. sigmaaldrich.com
Emerging Research Directions and Future Perspectives on 5 Bromo 4 Ethoxy 2,3 Difluorobenzoic Acid
Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Footprint
Currently, detailed synthetic routes specifically for 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid are not widely published in peer-reviewed journals. The synthesis of polysubstituted benzoic acids often involves multiple steps, which can generate significant waste and use hazardous reagents. Future research in this area would likely focus on developing more sustainable and efficient synthetic methodologies.
Key Research Objectives:
Green Solvents and Reagents: Exploration of syntheses using greener solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds. The use of less hazardous brominating and fluorinating agents would also be a key consideration.
Catalytic Methods: Development of catalytic methods, for instance, using transition metals, to achieve high selectivity and yield, thereby reducing the formation of byproducts.
One-Pot Syntheses: Designing one-pot or tandem reactions where multiple synthetic steps are carried out in the same reactor without isolating intermediates. This approach can significantly reduce solvent usage, energy consumption, and waste generation. A patent for a one-pot synthesis of 5-bromo-2-chloro-4'-ethoxy diphenylmethane (B89790) from 2-chloro-5-bromobenzoic acid highlights the feasibility of such approaches for related compounds. bldpharm.com
Data on Related Compound Synthesis:
| Compound | Synthetic Method | Yield | Purity | Reference |
| 5-Bromo-2,4-difluorobenzoic acid | Bromination of 2,4-difluorobenzoic acid followed by esterification, purification, and hydrolysis | >80% | >99.5% | google.com |
| 5-halo-2,4-difluorobenzoic acid | Reaction of 2,4-difluorobenzoic acid with a halogenated succinimide | 74.6% | Not specified | google.com |
| 5-bromo-2,4-difluorobenzoic acid | Reaction of 2,4-difluorobenzoic acid with dibromohydantoin | 88.6% | 94.37% | google.com |
This table presents data for a structurally related compound to illustrate common synthetic strategies and their outcomes.
Exploration of Unconventional Reactivity Profiles and Catalytic Systems
The reactivity of this compound is determined by its array of functional groups. The carboxylic acid group can undergo standard reactions such as esterification and amidation. The aromatic ring, activated by the ethoxy group and deactivated by the halogens and the carboxylic acid, presents interesting possibilities for further functionalization.
Future Research Areas:
Cross-Coupling Reactions: The bromine atom is a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents. Research could focus on optimizing catalytic systems to achieve high efficiency despite the sterically hindered nature of the molecule.
C-H Functionalization: Directed C-H functionalization could provide a more atom-economical way to introduce new functional groups onto the aromatic ring, avoiding the need for pre-functionalized starting materials.
Nucleophilic Aromatic Substitution: The fluorine atoms could potentially be displaced by nucleophiles under specific conditions, offering another route for derivatization.
Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research
Flow chemistry offers numerous advantages for chemical synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation. sigmaaldrich.com Integrating the synthesis of this compound and its derivatives into flow chemistry platforms could accelerate research and development.
Potential Advantages and Research Directions:
Rapid Optimization: Automated flow systems would allow for the rapid screening of reaction conditions (e.g., temperature, pressure, catalyst, stoichiometry) to quickly identify optimal synthetic protocols.
On-Demand Synthesis: The ability to produce specific quantities of the compound as needed would be beneficial for research purposes, minimizing waste and storage issues.
Library Synthesis: An automated platform could be used to synthesize a library of derivatives of this compound for screening in various applications.
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, which can guide experimental work. cymitquimica.com For a molecule like this compound, where experimental data is scarce, computational modeling could provide valuable insights.
Areas for Computational Investigation:
Molecular Properties: Calculation of key physicochemical properties such as electronic structure, dipole moment, and spectral characteristics.
Reaction Mechanisms: Modeling of potential reaction pathways to understand reactivity and predict the most likely products. This can aid in the design of selective synthetic routes.
Spectroscopic Prediction: Calculation of NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives.
Potential for Derivatization in Non-Clinical Advanced Chemical Applications
The unique substitution pattern of this compound makes it an interesting building block for various advanced materials. While specific applications have not been reported, its structure suggests potential in several areas.
Prospective Applications:
Agrochemical Intermediates: Halogenated and ether-containing aromatic compounds are common motifs in pesticides and herbicides. Derivatives of this compound could be investigated for biological activity in an agricultural context. For instance, the related compound 5-bromo-2,4-difluorobenzoic acid is noted as an important pesticide and medical intermediate. google.com
Specialty Polymers: The difunctional nature of the molecule (a carboxylic acid and a bromine atom) allows it to be incorporated into polymers. The high degree of halogenation could impart properties such as flame retardancy and thermal stability.
Optoelectronic Materials: Fluorinated aromatic compounds are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their unique electronic properties and stability. The specific substituents on this compound could be tuned to achieve desired electronic characteristics in its derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-bromo-4-ethoxy-2,3-difluorobenzoic acid, and how do they compare in efficiency?
- Methodological Answer : The compound is typically synthesized via halogenation and functional group substitution. A key method involves carboxylation of intermediates such as (3-bromo-2,6-difluorophenyl)triethylsilane under cryogenic conditions (-75°C) using butyllithium, followed by hydrolysis . Alternative routes may employ bromination of fluorinated benzoic acid precursors, with yields influenced by reaction time, temperature, and catalysts (e.g., sec-butyllithium). Comparative efficiency can be assessed via HPLC purity analysis (>97%) and reaction scalability (Table 1).
Table 1 : Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Carboxylation/Hydrolysis | 65–70 | >97 | Cryogenic conditions, air sensitivity |
| Direct Bromination | 50–55 | 90–95 | Competing side reactions |
Q. How is the structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation requires multi-technique analysis:
- NMR : NMR identifies fluorine environments; NMR detects ethoxy and aromatic protons.
- Mass Spectrometry : High-resolution MS confirms molecular weight (CHBrFO: theoretical 294.95 g/mol).
- X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., bromine at C5, ethoxy at C4) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the carboxylation step in synthesis?
- Methodological Answer : Key variables include:
- Catalyst Selection : Replace butyllithium with LDA (lithium diisopropylamide) to reduce side reactions.
- Temperature Control : Maintain strict -75°C conditions to prevent intermediate decomposition.
- Solvent System : Use THF instead of diethyl ether for better solubility of intermediates .
- Data Contradiction Analysis : Conflicting reports on optimal reaction time (2–4 hours) suggest conducting kinetic studies via in-situ FTIR to monitor carboxylation progress.
Q. How do structural analogs of this compound differ in biological activity, and what design strategies improve target selectivity?
- Methodological Answer : Analogs like 5-bromo-2,3-difluoro-4-hydroxybenzoic acid exhibit altered bioactivity due to substituent electronic effects. For example:
- Ethoxy vs. Hydroxy Groups : Ethoxy enhances lipophilicity (logP increase by ~0.5), improving membrane permeability .
- Fluorine Position : Ortho-fluorine increases steric hindrance, reducing off-target binding in enzyme assays.
- Experimental Design : Use molecular docking to predict interactions with biological targets (e.g., kinases) and synthesize derivatives with trifluoroethoxy or cyano groups for comparative IC studies .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Mitigation steps include:
- Standardized Assays : Use isogenic cell lines and consistent buffer systems (e.g., PBS vs. HEPES).
- Metabolite Profiling : LC-MS to verify compound stability under experimental conditions .
- Case Study : Conflicting IC values for kinase inhibition (1–10 µM range) may reflect differential ATP concentrations; test activity under low/high ATP regimes.
Data-Driven Insights
Q. How does the electronic effect of substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at C5 facilitates Suzuki-Miyaura couplings, while ethoxy and fluorine groups modulate electron density:
- Electron-Withdrawing Effects : Fluorine at C2/C3 deactivates the ring, slowing coupling rates.
- Optimization : Use Pd(OAc)/SPhos catalyst systems and elevated temperatures (80–100°C) to enhance reactivity .
Q. What are the key challenges in scaling up synthesis, and how are they addressed?
- Methodological Answer : Scale-up hurdles include:
- Cryogenic Conditions : Substitute batch reactors with flow chemistry for better temperature control .
- Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) for cost efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
